Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid

描述

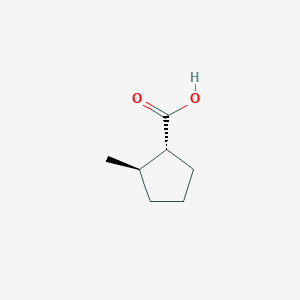

Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.1690 g/mol . It is a derivative of cyclopentanecarboxylic acid, characterized by the presence of a methyl group at the second position of the cyclopentane ring in the trans configuration .

准备方法

Synthetic Routes and Reaction Conditions:

Palladium-Catalyzed Hydrocarboxylation: One method involves the palladium-catalyzed hydrocarboxylation of cyclopentene.

Base-Induced Ring Contraction: Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid.

Industrial Production Methods: Industrial production methods for Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity. The use of catalysts and specific reaction conditions are crucial for efficient production.

化学反应分析

Decarboxylative Halogenation

The carboxylic acid group undergoes radical-mediated bromodecarboxylation under oxidative conditions, as described for analogous cyclopentane derivatives :

Reaction Mechanism:

-

Formation of Acyl Hypobromite : Reaction with bromine (Br₂) or N-bromosuccinimide (NBS) generates an unstable acyl hypobromite intermediate.

-

Homolytic Cleavage : The O–Br bond breaks to produce an acyloxy radical and bromine radical.

-

Decarboxylation : The acyloxy radical loses CO₂, forming a cyclopentylmethyl radical.

-

Halogen Abstraction : The alkyl radical abstracts a bromine atom from Br₂ or NBS, yielding 1-bromo-2-methylcyclopentane .

Key Observations:

-

Radical Stability : The methyl group at C-2 stabilizes the intermediate cyclopentylmethyl radical, favoring bromination at C-1 .

-

Racemization Risk : Radical intermediates may lead to partial racemization, but silver halide additives suppress this by accelerating chain propagation .

Stereochemical Considerations in Reactions

The (1R,2R) configuration influences reaction pathways and outcomes:

For example, esterification with methanol under acidic conditions produces methyl (1R,2R)-2-methylcyclopentane-1-carboxylate without altering stereochemistry .

Esterification and Amidation

-

Reacts with alcohols (e.g., methanol) or amines to form esters/amides, useful for protecting-group strategies .

-

Example: Reaction with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with amines to yield chiral amides .

Reduction

-

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to (1R,2R)-2-methylcyclopentylmethanol .

Oxidation

科学研究应用

Chemical Properties and Structure

Chemical Formula: CHO

Molecular Weight: 128.17 g/mol

CAS Number: 4541-43-9

IUPAC Name: (1R,2R)-2-methylcyclopentane-1-carboxylic acid

This compound features a cyclopentane ring with a carboxylic acid functional group, which contributes to its reactivity and utility in synthetic applications.

Synthesis Applications

Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid is utilized as a chiral building block in the synthesis of various pharmaceuticals. Its unique stereochemistry allows for the development of compounds with specific biological activities. Notably, it has been employed in the synthesis of β-amino acids and peptidomimetics, which are crucial for drug development.

Case Study: Synthesis of β-Amino Acids

A notable study demonstrated the use of this compound in synthesizing β-amino acids through a diastereoselective conjugate addition reaction followed by cyclization. This method allows for the efficient production of homochiral β-amino acids, which are valuable in medicinal chemistry for their role in peptide synthesis and drug formulation .

Medicinal Chemistry

This compound has shown potential in the development of inhibitors for cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The compound's structural characteristics facilitate the design of selective CDK inhibitors that can interrupt abnormal cell cycle progression associated with various cancers.

Case Study: CDK Inhibitors

Research indicates that derivatives of this compound can act as effective inhibitors of CDK2, CDK4, and CDK6. These enzymes play essential roles in regulating cell division, and their inhibition has been linked to reduced tumor growth in preclinical models . The development of such inhibitors is crucial for advancing cancer treatment strategies.

Industrial Applications

Beyond its pharmaceutical relevance, this compound is also explored for applications in agrochemicals and materials science. Its ability to serve as a chiral auxiliary makes it valuable in the synthesis of crop protection agents that require specific stereochemical configurations for efficacy.

Summary of Findings

The applications of this compound span several domains:

| Application Area | Details |

|---|---|

| Organic Synthesis | Used as a chiral building block for β-amino acids and peptidomimetics |

| Medicinal Chemistry | Development of selective CDK inhibitors for cancer therapy |

| Industrial Chemistry | Potential use in agrochemicals and material science |

作用机制

The mechanism of action of Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and interactions with other molecules .

相似化合物的比较

Cyclopentanecarboxylic acid: Lacks the methyl group at the second position.

2-Methylcyclopentanecarboxylic acid (cis): Has the same molecular formula but differs in the configuration of the methyl group.

Uniqueness:

生物活性

Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid is a cyclic carboxylic acid that has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 128.17 g/mol. The compound features a cyclopentane ring with a carboxylic acid functional group, which is crucial for its biological activity. Its stereochemistry is defined by the (1R,2R) configuration, influencing its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential as an antiviral agent and its influence on metabolic pathways.

Antimicrobial Properties

In vitro studies have demonstrated that cyclic carboxylic acids can possess antimicrobial activity against various pathogens. The mechanism typically involves disrupting bacterial cell membranes or inhibiting key metabolic enzymes. While direct studies on this compound are scarce, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of carboxylic acids like this compound can be analyzed based on variations in the cyclopentane ring and substituents on the carboxyl group.

Case Studies

A notable study examined the synthesis of cyclically constrained δ-amino acids and their incorporation into foldamers. The findings suggested that structural constraints significantly affect biological activity, indicating that modifications to the cyclopentane structure could enhance or diminish activity .

Another research focused on substituted amides of pyrazine-2-carboxylic acids demonstrated strong antimicrobial effects with specific structural features enhancing lipophilicity and bioactivity. This suggests that similar modifications to this compound may yield compounds with enhanced efficacy against microbial targets .

属性

IUPAC Name |

(1R,2R)-2-methylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5-3-2-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUMDNFZGQAOJB-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。